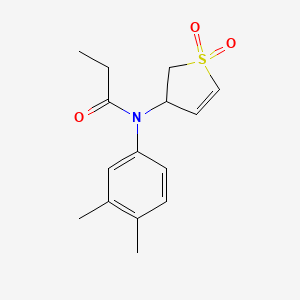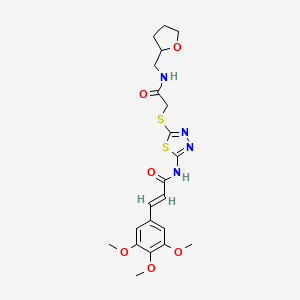![molecular formula C15H19NO5 B2623629 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid CAS No. 1009419-86-6](/img/structure/B2623629.png)
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid” is a chemical compound that contains a benzo[1,4]dioxine subunit . The anti-inflammatory properties and synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have been studied .
Synthesis Analysis
Benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) has been used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydro-benzo[1,4]dioxine is C8H8O2 . The molecular weight is 136.15 . The InChI code is 1S/C8H8O2/c1-2-4-8-7 (3-1)9-5-6-10-8/h1-4H,5-6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-benzo[1,4]dioxine include a refractive index of n20/D 1.549 (lit.), a boiling point of 103 °C/6 mmHg (lit.), and a density of 1.142 g/mL at 25 °C (lit.) .
作用機序
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antifungal, and antimicrobial activities. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species and the regulation of inflammatory pathways. Additionally, this compound has been shown to interact with a variety of cellular targets, including protein kinases, transcription factors, and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, antifungal, and antimicrobial activities. It has been shown to inhibit the production of reactive oxygen species and to regulate inflammatory pathways. Additionally, this compound has been shown to interact with a variety of cellular targets, including protein kinases, transcription factors, and enzymes.
実験室実験の利点と制限
The main advantage of using 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a relatively stable compound and is easy to synthesize. However, there are several limitations to using this compound in laboratory experiments. For example, this compound is a relatively small molecule, so it may not be suitable for larger-scale experiments. Additionally, this compound is a reactive compound and can be easily oxidized, so it must be handled and stored with care.
将来の方向性
The potential applications of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid are vast and varied, and there are many potential future directions for research. For example, this compound could be further studied for its potential applications in the synthesis of pharmaceuticals and nutraceuticals. Additionally, this compound could be studied for its potential therapeutic applications in the prevention and treatment of various diseases, such as cancer, diabetes, and obesity. Additionally, this compound could be studied for its potential applications in the development of novel antimicrobial agents, as well as its potential use as a food preservative. Finally, this compound could be further studied for its potential applications in the fields of nanotechnology, biotechnology, and materials science.
合成法
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid is typically performed using a Grignard reaction, which is a type of chemical reaction involving an organomagnesium compound. In this reaction, an organomagnesium compound is reacted with an aldehyde or ketone to produce an alcohol. The Grignard reaction is typically used to synthesize this compound from the starting materials 2,3-dihydro-benzo[1,4]dioxine-6-carbonyl chloride and hexanoic acid.
科学的研究の応用
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid has been extensively studied for its potential applications in the pharmaceutical and nutraceutical industries. It has been used in the synthesis of several drugs, such as anti-inflammatory agents, antifungal agents, and antibiotics. This compound has also been used in the production of nutraceuticals, such as dietary supplements, vitamins, and minerals. Additionally, this compound has been studied for its potential applications in the prevention and treatment of various diseases, including cancer, diabetes, and obesity.
Safety and Hazards
The safety information for 2,3-Dihydro-benzo[1,4]dioxine indicates that it is classified as Aquatic Chronic 3. The precautionary statements include P273 - Avoid release to the environment and P501 - Dispose of contents/container to an approved waste disposal plant . For “2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid”, in case of exposure, it is recommended to get medical aid immediately, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-3-4-11(15(18)19)16-14(17)10-5-6-12-13(9-10)21-8-7-20-12/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPGIXDYDUHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2623547.png)
![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)

![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)


![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2623560.png)



![1-[3-(benzoylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)